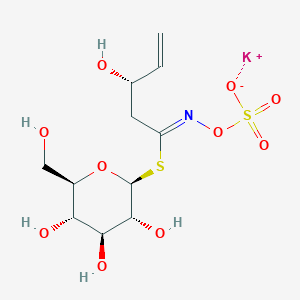

Epiprogoitrin, potassium salt

Description

Contextualization within Glucosinolate Chemistry and Biology

Glucosinolates are a class of sulfur-containing secondary metabolites found predominantly in plants of the order Brassicales. dpi.qld.gov.auplantaanalytica.com They share a common core structure consisting of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. dpi.qld.gov.aunih.gov The diversity of the side chain, which can be aliphatic, aromatic, or indolic, gives rise to over 130 different known glucosinolates. nih.gov In their intact form, glucosinolates are generally biologically inactive. plantaanalytica.com However, upon tissue damage, such as during herbivory or microbial attack, they are hydrolyzed by the enzyme myrosinase (a thioglucosidase), which is physically separated from the glucosinolates in the intact plant cell. dpi.qld.gov.auelifesciences.org This hydrolysis releases a glucose molecule and an unstable aglycone, which then rearranges to form various biologically active compounds, including isothiocyanates, thiocyanates, nitriles, and oxazolidine-2-thiones. dpi.qld.gov.au

Significance of Epiprogoitrin (B98077) as a Specific Glucosinolate

Epiprogoitrin, also known as (2S)-2-hydroxy-3-butenyl glucosinolate, is an aliphatic glucosinolate. extrasynthese.com Its specific chemical structure, particularly the presence of a hydroxyl group on the side chain, is crucial in determining the nature of its hydrolysis products. dpi.qld.gov.au This structural feature makes it a precursor to goitrin, a compound of significant biological interest. nih.gov Epiprogoitrin is an epimer of progoitrin (B1231004), meaning they differ in the stereochemical configuration at one chiral center. biocrick.com

Role in Plant Chemical Ecology and Defense Mechanisms

Glucosinolates and their breakdown products are key components of the chemical defense systems of plants. elifesciences.orgjulius-kuehn.de They can act as feeding deterrents or toxins to a wide range of herbivores and pathogens. elifesciences.orgconsensus.app The specific mixture and concentration of glucosinolates, including epiprogoitrin, can influence the interactions between a plant and its environment. julius-kuehn.defrontiersin.org The production of these compounds is a dynamic process, influenced by both genetic and environmental factors. mdpi.com The "mustard oil bomb," the rapid release of pungent and reactive isothiocyanates upon tissue damage, is a classic example of an induced chemical defense. elifesciences.org This system not only deters herbivores but can also attract natural enemies of the herbivores, a phenomenon known as indirect defense. frontiersin.orgucanr.edu

Chemical Profile of Epiprogoitrin, Potassium Salt

The chemical identity and properties of this compound are summarized in the following table.

| Property | Value |

| Chemical Name | potassium;[(E)-[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate (B86663) |

| Synonym | (2S)-2-Hydroxy-3-butenyl glucosinolate potassium salt extrasynthese.com |

| CAS Number | 21087-74-1 srlchem.com |

| Molecular Formula | C11H18KNO10S2 srlchem.com |

| Molecular Weight | 427.49 g/mol srlchem.com |

| Physical State | Hygroscopic solid srlchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;[(Z)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7-;/t5-,6-,8-,9+,10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXFCKWHSTEIK-ILJMICIPSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18KNO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution in Botanical Sources

Identification and Quantification in Crambe abyssinica

Crambe abyssinica, commonly known as crambe, is a notable source of epiprogoitrin (B98077). In fact, epiprogoitrin is the principal thioglucoside found in the seeds of this plant. medchemexpress.comcdnsciencepub.com Studies have shown that it can constitute over 90% of the total glucosinolates in crambe defatted meal, with concentrations ranging from 4-6% by weight. nih.gov The myrosinase enzyme in Crambe abyssinica exhibits a high degree of specificity for epiprogoitrin. acs.org This specificity is attributed to a more stable enzyme-substrate complex compared to other glucosinolates. acs.org The total myrosinase activity in different varieties of C. abyssinica has been measured to be between 288 and 653 units per gram when epiprogoitrin is used as the substrate. nih.gov This activity is significantly higher, by up to 26 times, than when other glucosinolates are used. nih.govacs.org The isolation of epiprogoitrin from ripe Crambe abyssinica seeds has been successfully achieved for various research purposes. nih.gov

Presence and Variability in Isatis indigotica (Radix Isatidis)

The dried roots of Isatis indigotica, known as Radix Isatidis, are a significant source of epiprogoitrin. waters.com The concentration of epiprogoitrin in crude drug samples of Radix Isatidis has been found to range from 0.56 to 17.54 mg/g. Advanced analytical techniques such as supercritical fluid chromatography/UV/MS (SFC/UV/MS) and high-performance liquid chromatography with diode array detection (HPLC-DAD) coupled with circular dichroism detection have been developed for the precise quantification of epiprogoitrin and its related compounds in Isatis indigotica extracts and formulations. waters.commdpi.com These methods have demonstrated good linearity and low limits of detection and quantification. mdpi.com Pharmacokinetic studies have also been conducted to understand the behavior of epiprogoitrin in biological systems. biocrick.com

Distribution and Content in Brassica Species

Epiprogoitrin is found across various species within the Brassica genus, with its concentration varying significantly among different species and cultivars. researchgate.netusda.gov

Brassica rapa (e.g., Chinese Cabbage, Oilseed Rape)

Brassica rapa encompasses a diverse range of vegetables, and the presence of epiprogoitrin has been documented in several subspecies. In Chinese cabbage (Brassica rapa ssp. pekinensis), epiprogoitrin is one of the identified glucosinolates. bwise.krmdpi.com Studies on a large number of Chinese cabbage accessions have shown that epiprogoitrin content can vary, and it has a strong positive correlation with the total glucosinolate content. nih.govmdpi.com For instance, a study of 134 accessions found a correlation coefficient (r) of 0.73 between epiprogoitrin and total glucosinolates. nih.govmdpi.com In some cultivars, however, epiprogoitrin may be present in only small amounts or not at all. hst-j.org

In oilseed rape (Brassica napus, a close relative of B. rapa), epiprogoitrin is also present, although often at low concentrations. nih.gov For example, in some analyses of whole oilseed rape seeds, the epiprogoitrin content was below the limit of detection or at low levels such as 0.18 and 0.16 µmol/g. nih.gov In seedlings of oilseed rape, epiprogoitrin has also been detected. oup.com

In pak choy (Brassica rapa subsp. chinensis), another variety of B. rapa, certain germplasms are characterized by a high content of epiprogoitrin, among other glucosinolates. nih.gov

Other Brassica Cultivars and Related Brassicaceae

Epiprogoitrin has been identified in various other Brassica species and cultivars. A study comparing different Brassica napus crops, including leafy, forage, rutabaga, and oilseed types, detected epiprogoitrin in both leaves and seeds. ashs.org The concentration of glucosinolates, including epiprogoitrin, is generally higher in the seeds than in the leaves. ashs.org In a study of various Brassica species, a positive correlation was observed between the epiprogoitrin content in white mustard leaves and flowers and the feeding intensity of certain insects. researchgate.net Epiprogoitrin has also been noted in Sisymbrium orientale.

Intra-Plant Variation of Epiprogoitrin Content Across Organs and Developmental Stages

The concentration of epiprogoitrin within a single plant is not uniform and can differ significantly between various organs and change as the plant develops. Generally, glucosinolate levels, including epiprogoitrin, are higher in seeds than in vegetative tissues like leaves, stems, and roots. ashs.org

In Brassica napus, a comparison of leaves and seeds across different crop types (leafy, forage, rutabaga, and oilseed) revealed that the total glucosinolate concentration was 3.8 to 7.1 times higher in seeds than in leaves. ashs.org While aliphatic glucosinolates were predominant in both organs, their specific profiles differed. ashs.org

The developmental stage of the plant also plays a crucial role. For example, in oilseed rape, the concentration of epiprogoitrin in plant samples was found to vary significantly with the time of sampling. scielo.br The highest concentration was observed 30 days after sowing, which then decreased as the plant matured. scielo.br This indicates that the biosynthesis and accumulation of epiprogoitrin are dynamic processes regulated throughout the plant's life cycle. The circadian clock gene, BrGI, has been shown to be involved in regulating glucosinolate biosynthesis in Chinese cabbage, with its suppression leading to a significant reduction in epiprogoitrin levels. bwise.kr

Environmental and Agronomic Influences on Epiprogoitrin Accumulation

The accumulation of epiprogoitrin in plants is significantly influenced by a range of environmental and agronomic factors. vt.edumaxapress.com These factors can alter the plant's metabolism, leading to variations in the concentration of secondary metabolites like glucosinolates. nih.gov

Studies have shown a correlation between temperature and epiprogoitrin content. For instance, a strong negative correlation (r = -0.85) was observed between the temperature at 7 a.m. and the epiprogoitrin content in one study. researchgate.net Another study noted a negative correlation between the average daily temperature and epiprogoitrin levels. annualreviews.org Conversely, relative humidity can have a positive impact on the accumulation of certain glucosinolates. researchgate.net

Agronomic practices, such as nutrient supply, can also affect epiprogoitrin levels. In Chinese cabbage, the levels of aliphatic glucosinolates, including progoitrin (B1231004) (a related compound), generally decreased with an increased nitrogen supply. hst-j.org Light quality is another factor, with studies showing that different light conditions (e.g., fluorescent, blue, red light) can significantly alter the glucosinolate content in Chinese cabbage seedlings. mdpi.com Furthermore, appropriate agricultural practices, including nutrient supplementation and irrigation, are crucial for the healthy growth of plants and can influence their glucosinolate content. mdpi.com

Data Tables

Table 1: Epiprogoitrin Content in Various Botanical Sources

| Botanical Source | Plant Part | Reported Content | Reference(s) |

| Crambe abyssinica | Defatted Meal | 4-6% w/w (>90% of total glucosinolates) | nih.gov |

| Isatis indigotica (Radix Isatidis) | Crude Drug (Root) | 0.56–17.54 mg/g | |

| Brassica napus (Oilseed Rape) | Whole Seeds | < 0.10 - 0.18 µmol/g | nih.gov |

| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Leaf Lamina | Variable, positively correlated with total glucosinolates (r=0.73) | nih.govmdpi.com |

Biosynthesis and Genetic Regulation of Epiprogoitrin

General Glucosinolate Biosynthetic Pathways and Epiprogoitrin (B98077) Integration

The production of epiprogoitrin is intricately woven into the general glucosinolate biosynthetic framework. This pathway leverages enzymes from primary metabolism, which have evolved through gene duplication and functional divergence to create a wide array of natural products. nih.gov

The journey to synthesizing aliphatic glucosinolates like epiprogoitrin begins with a proteinogenic amino acid, most commonly methionine. nih.govencyclopedia.pub However, the direct precursor for many aliphatic glucosinolates is a chain-elongated version of methionine. oup.com This iterative process, which evolved from leucine (B10760876) biosynthesis, adds methylene (B1212753) groups to the methionine side chain, creating homologs like dihomomethionine (B12077338) and trihomomethionine. portlandpress.comgoogle.com

The chain elongation cycle involves a three-step process:

Deamination: The process starts with the deamination of methionine to its corresponding 2-oxo acid, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4). encyclopedia.pubmdpi.com

Condensation and Isomerization: The resulting 2-oxo acid is condensed with acetyl-CoA by a methylthioalkylmalate synthase (MAMS). oup.comrevista-agroproductividad.org This product is then isomerized by an isopropylmalate isomerase (IPMI). encyclopedia.pubrevista-agroproductividad.org

Oxidative Decarboxylation: An isopropylmalate dehydrogenase (IPMDH) catalyzes the oxidative decarboxylation of the isomerized product, yielding a new 2-oxo acid with an additional methylene group. encyclopedia.pubrevista-agroproductividad.org

This elongated 2-oxo acid can then either re-enter the cycle for further elongation or be transaminated by BCAT3 to form the chain-elongated amino acid that will proceed to the next phase of biosynthesis. encyclopedia.pub For epiprogoitrin, the precursor is the 4-carbon side-chain but-3-enylglucosinolate (progoitrin), which itself is derived from a chain-elongated methionine. nih.gov

Once the appropriate chain-elongated amino acid is formed, it enters the core structure synthesis pathway, a series of reactions common to all glucosinolates. srce.hrencyclopedia.pub This phase converts the amino acid into the characteristic glucosinolate skeleton.

The key steps are:

Conversion to Aldoxime: The amino acid is converted to its corresponding aldoxime by cytochrome P450 enzymes of the CYP79 family. srce.hrencyclopedia.pub For aliphatic glucosinolates, CYP79F1 and CYP79F2 are the primary enzymes involved. encyclopedia.pub

Formation of Thiohydroximate: The aldoxime is then oxidized by another set of cytochrome P450s, from the CYP83 family, to form a reactive intermediate. nih.gov This intermediate is conjugated with a sulfur donor, leading to the formation of a thiohydroximate. revista-agroproductividad.orgresearchgate.net

Glucosylation and Sulfation: The thiohydroximate is first glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (S-GT) to form a desulfoglucosinolate. revista-agroproductividad.orgresearchgate.net In the final step of core synthesis, a sulfotransferase adds a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), completing the core glucosinolate structure. revista-agroproductividad.orgnih.gov

The vast diversity of glucosinolates arises from secondary modifications of the side chain after the core structure is formed. srce.hrnih.gov Epiprogoitrin ((2R)-2-hydroxybut-3-enylglucosinolate) is the product of such a modification. researchgate.net It is formed from its precursor, progoitrin (B1231004) ((2S)-2-hydroxybut-3-enylglucosinolate), through a hydroxylation reaction. nih.govebi.ac.ukresearchgate.net

The formation of the but-3-enyl side chain itself is a result of modifications catalyzed by the AOP2 (Alkenyl Hydroxalkyl Producing 2) enzyme, which acts on sulfinylalkyl-glucosinolates. mdpi.commdpi.com The subsequent hydroxylation that produces progoitrin and epiprogoitrin is catalyzed by a 2-oxoglutarate-dependent dioxygenase, often referred to as the GS-OH enzyme. mdpi.comnih.govfrontiersin.org This enzyme introduces a hydroxyl group onto the alkenyl side chain of the precursor glucosinolate. google.com The stereochemistry of this hydroxylation determines whether progoitrin or epiprogoitrin is formed. frontiersin.org

Core Structure Formation

Enzymology of Epiprogoitrin Biosynthesis

The specific enzymatic reactions that finalize the structure of epiprogoitrin are critical for its production. These enzymes exhibit high specificity and operate through defined catalytic mechanisms to modify the glucosinolate side chain.

Characterization of Key Enzymes (e.g., GS-OH Enzyme)

The enzyme responsible for the conversion of alkenyl glucosinolates to hydroxyalkenyl glucosinolates like progoitrin and epiprogoitrin is a key focus of research. google.commdpi.com This enzyme activity is attributed to a family of 2-oxoglutarate-dependent dioxygenases, often designated as GS-OH. mdpi.comfrontiersin.orgoup.com

In Arabidopsis thaliana, the locus controlling the production of 2-hydroxy-3-butenyl glucosinolate is known as GS-OH. nih.gov Flavin-monooxygenases (FMOs) are also involved in the S-oxygenation steps that often precede the final side-chain modifications. google.comfrontiersin.org For instance, the enzyme FMOGS-OX is responsible for the S-oxygenation of methylthioalkyl glucosinolates to methylsulfinylalkyl glucosinolates, which are precursors for alkenyl glucosinolates. mdpi.com

The GS-OH enzymes themselves belong to the Fe(II)- and 2-oxoglutarate-dependent oxygenase superfamily. frontiersin.orgnih.gov These enzymes are crucial for a variety of oxidative transformations in plant metabolism. mdpi.comnih.gov While the specific GS-OH enzyme that produces epiprogoitrin has been genetically identified, detailed biochemical characterization, including its isolation and purification, remains an area of active investigation. Studies in Barbarea vulgaris have identified distinct GS-OH genes that control the production of different stereoisomers (S and R) of 2-hydroxy-2-phenylethyl glucosinolate, suggesting a similar mechanism for the progoitrin/epiprogoitrin pair. frontiersin.org

Table 1: Key Enzyme Families in Epiprogoitrin Biosynthesis

| Enzyme Family | Abbreviation | Role in Pathway |

| Branched-Chain Amino Acid Aminotransferase | BCAT | Deamination of methionine to initiate the chain elongation cycle. encyclopedia.pubmdpi.com |

| Methylthioalkylmalate Synthase | MAM | Condensation of 2-oxo acid with acetyl-CoA in the chain elongation process. oup.comrevista-agroproductividad.org |

| Cytochrome P450 Family 79 | CYP79 | Conversion of chain-elongated amino acids to their corresponding aldoximes in the core pathway. srce.hrencyclopedia.pub |

| Cytochrome P450 Family 83 | CYP83 | Oxidation of aldoximes in the core pathway. srce.hrnih.gov |

| Alkenyl Hydroxalkyl Producing | AOP2/AOP3 | Catalyzes the formation of alkenyl and hydroxyalkyl side chains from sulfinylalkyl precursors. mdpi.commdpi.com |

| Glucosinolate 2-hydroxylase | GS-OH | A 2-oxoglutarate-dependent dioxygenase that hydroxylates the alkenyl side chain to form hydroxyalkenyl glucosinolates like epiprogoitrin. mdpi.comnih.govfrontiersin.org |

| Flavin-monooxygenase | FMOGS-OX | S-oxygenation of methylthioalkyl glucosinolates, an early step in side-chain modification. frontiersin.orgmdpi.com |

Substrate Specificity and Catalytic Mechanisms

The catalytic mechanism for enzymes in the Fe(II)/2OG-dependent oxygenase family, which includes the GS-OH enzymes, is well-documented. nih.gov These enzymes utilize an Fe(IV)-oxo intermediate to perform oxidative reactions. nih.gov The general mechanism involves the binding of Fe(II) and 2-oxoglutarate to the active site, followed by the binding of the primary substrate (in this case, an alkenyl glucosinolate). Molecular oxygen then binds, leading to the oxidative decarboxylation of 2-oxoglutarate and the formation of a highly reactive ferryl intermediate. This intermediate is powerful enough to abstract a hydrogen atom from the substrate, which is followed by a "rebound" of a hydroxyl group to the resulting substrate radical, completing the hydroxylation. nih.gov

The substrate specificity of these enzymes determines the final glucosinolate profile of the plant. The GS-OH enzyme, for example, specifically recognizes an alkenyl glucosinolate as its substrate to produce a hydroxyalkenyl glucosinolate. google.com The stereospecificity of the enzyme's active site dictates whether the (R) isomer (epiprogoitrin) or the (S) isomer (progoitrin) is formed. frontiersin.org

Similarly, flavin-containing monooxygenases (FMOs) have a distinct catalytic cycle. igem.org An FAD cofactor is first reduced by NADPH. This reduced flavin reacts with molecular oxygen to form a stable C4a-peroxyflavin intermediate. This intermediate then waits for a suitable nucleophilic substrate, such as the sulfur atom in a methylthioalkyl glucosinolate, to which it transfers an oxygen atom. igem.org This high degree of substrate recognition and specific catalytic action at multiple stages of the biosynthetic pathway ensures the precise formation of complex molecules like epiprogoitrin.

Transcriptional Regulation of Epiprogoitrin Biosynthesis

The production of glucosinolates, including epiprogoitrin, is meticulously controlled at the transcriptional level. nih.gov This regulation involves a sophisticated interplay of various transcription factors that respond to internal signals, such as phytohormones, and external stimuli. nih.gov The expression of the genes encoding the biosynthetic enzymes is fine-tuned to control the timing, amount, and location of glucosinolate accumulation. nih.gov

A key family of transcriptional regulators in the biosynthesis of aliphatic glucosinolates, the category to which epiprogoitrin belongs, is the R2R3-MYB transcription factors. ijcrt.orgmdpi.comfrontiersin.org In Arabidopsis thaliana, a model plant for studying glucosinolate biosynthesis, MYB28, MYB29, and MYB76 are pivotal in controlling the production of these compounds. ijcrt.orgmdpi.comresearchgate.net MYB28, in particular, is considered a master regulator of aliphatic glucosinolate biosynthesis. ijcrt.orgresearchgate.netresearchgate.net Overexpression of MYB28 leads to a significant increase in the accumulation of aliphatic glucosinolates. researchgate.netpnas.org Studies in Brassica species, which are known for their diverse glucosinolate profiles, have identified orthologs of these Arabidopsis MYB factors. mdpi.comfrontiersin.org For instance, BrMYB28 in Brassica rapa has been shown to be a key regulator of aliphatic glucosinolate content. frontiersin.org

While MYB28 is central to basal aliphatic glucosinolate production, other MYB factors play distinct and sometimes overlapping roles. MYB29 appears to have an accessory function, particularly in the induction of aliphatic glucosinolate biosynthesis in response to methyl jasmonate, a plant defense hormone. researchgate.netpnas.orgnih.gov MYB76 also contributes to the regulation of aliphatic glucosinolate synthesis. ijcrt.orgmdpi.com In contrast, MYB51 and MYB122, along with MYB34, are primarily involved in regulating the biosynthesis of indolic glucosinolates, a different class of these compounds. ijcrt.orgmdpi.comresearchgate.netnih.gov The coordinated action of these MYB transcription factors allows for precise control over the types and quantities of glucosinolates produced. ijcrt.orgmdpi.com

Table 1: Key MYB Transcription Factors in Glucosinolate Biosynthesis

| Transcription Factor | Regulated Glucosinolate Class | Primary Function |

| MYB28 | Aliphatic | Master regulator of basal biosynthesis. ijcrt.orgresearchgate.netresearchgate.net |

| MYB29 | Aliphatic | Accessory role, involved in jasmonate-mediated induction. researchgate.netpnas.orgnih.gov |

| MYB76 | Aliphatic | Positive regulator of biosynthesis. ijcrt.orgmdpi.com |

| MYB51 | Indolic | Positive regulator of biosynthesis. ijcrt.orgmdpi.comresearchgate.netnih.gov |

| MYB122 | Indolic | Positive regulator of biosynthesis. ijcrt.orgmdpi.comresearchgate.netnih.gov |

Beyond the MYB family, other transcription factors are integral to the regulatory network of glucosinolate biosynthesis. The basic helix-loop-helix (bHLH) transcription factors MYC2, MYC3, and MYC4 are key components of the jasmonate signaling pathway and work in concert with MYB factors to regulate glucosinolate gene expression. frontiersin.orgnih.gov MYC2 can form complexes with glucosinolate-related MYB factors to activate the promoters of biosynthetic genes. uniprot.orgabiocode.com This interaction between MYC and MYB transcription factors is crucial for the induced production of glucosinolates in response to challenges like herbivory. researchgate.net

DELLA proteins, which are key repressors of the gibberellin (GA) signaling pathway, also influence glucosinolate biosynthesis. High levels of DELLA proteins can suppress jasmonate signaling and consequently inhibit the function of MYC transcription factors, leading to reduced glucosinolate production. nih.gov This indicates a complex cross-talk between different hormone signaling pathways in the regulation of these secondary metabolites.

Role of Myeloblastosis (MYB) Transcription Factors (e.g., BrMYB28, MYB51, MYB122)

Genetic Determinants and Quantitative Trait Loci (QTL) Mapping for Epiprogoitrin Content

The content of epiprogoitrin, like other glucosinolates, is a quantitative trait, meaning it is controlled by multiple genes and is influenced by environmental factors. plos.orgmdpi.com Identifying the genetic determinants and their locations on chromosomes is crucial for understanding and manipulating the production of this compound. Quantitative Trait Loci (QTL) mapping is a powerful tool used to identify genomic regions associated with variations in a specific trait. plos.orgnih.gov

Comparative Biosynthetic Studies Across Plant Lineages

Comparative studies of glucosinolate biosynthesis across different plant lineages, particularly within the Brassicaceae family, have provided valuable insights into the evolution of this metabolic pathway. unirioja.escdnsciencepub.comnih.gov While the core biosynthetic pathway is largely conserved, the diversity of glucosinolate structures, including the presence or absence of epiprogoitrin, arises from variations in the genes involved in side-chain elongation and secondary modifications. unirioja.esfrontiersin.org

For example, comparisons between Arabidopsis thaliana, Brassica oleracea, Brassica rapa, and Brassica juncea have revealed differences in the number and expression of orthologous genes. mdpi.comunirioja.escdnsciencepub.comnih.govresearchgate.net The genomes of Brassica species have undergone whole-genome triplication events, leading to an increased number of paralogous genes compared to Arabidopsis. mdpi.comfrontiersin.org This gene duplication has likely contributed to the functional diversification and the evolution of the complex glucosinolate profiles observed in Brassica crops. mdpi.com Some paralogs may have retained their original function, while others may have evolved new functions or become non-functional.

Strategies for Modulating Epiprogoitrin Synthesis through Genetic Approaches

The understanding of the genetic and transcriptional regulation of epiprogoitrin biosynthesis opens up avenues for its targeted modulation through genetic engineering and modern breeding techniques. nih.govopentextbc.canih.gov

One primary strategy is the manipulation of key transcription factors. Overexpressing a master regulator like MYB28 has been shown to increase the production of aliphatic glucosinolates. researchgate.netpnas.org Conversely, knocking out or silencing such genes can reduce their levels. technologynetworks.com

Another approach involves the direct modification of biosynthetic genes. Techniques like CRISPR/Cas9 gene editing can be used to introduce specific changes in the DNA sequence of genes encoding enzymes in the epiprogoitrin pathway. ijcrt.orgtechnologynetworks.com This allows for precise control over the production of specific glucosinolates. For instance, targeting genes responsible for the final steps of epiprogoitrin synthesis could either enhance or eliminate its production.

Furthermore, gene transfer technologies can be employed to introduce novel genes or alter the expression of existing ones. abpischools.org.uklibretexts.org For example, introducing a gene from a different species that modifies the glucosinolate profile could lead to the production of novel compounds or altered levels of existing ones. These genetic strategies hold significant potential for developing crops with tailored glucosinolate profiles to improve their nutritional value or pest resistance. nih.govmdpi.com

Enzymatic Transformations and Biological Degradation Products of Epiprogoitrin

Myrosinase-Mediated Hydrolysis of Epiprogoitrin (B98077)

The central enzyme in the degradation of epiprogoitrin is myrosinase (thioglucoside glucohydrolase, EC 3.2.3.1). acs.org Found within the same plants that produce glucosinolates but sequestered in separate cellular compartments, myrosinase is released upon tissue disruption and catalyzes the cleavage of the thioglucosidic bond in epiprogoitrin. acs.orgresearchgate.netuludag.edu.tr This enzymatic action releases glucose and an unstable aglycone intermediate, which then spontaneously rearranges into various final products. researchgate.netresearchgate.net

Myrosinase activity varies depending on the plant source and the specific glucosinolate substrate. Research on myrosinase from the seeds of Crambe abyssinica has provided detailed insights into its interaction with epiprogoitrin. The total myrosinase activity in defatted meal from several C. abyssinica varieties was found to range from 288 to 653 units per gram when epiprogoitrin was used as the substrate. nih.gov

Kinetic studies have quantified the efficiency of this enzymatic reaction. At optimal pH conditions, the specific activity of purified Crambe myrosinase was markedly higher with epiprogoitrin (54 units mg⁻¹) compared to its epimer, progoitrin (B1231004) (6.3 units mg⁻¹). acs.org Myrosinases generally exhibit apparent Michaelis-Menten constant (Kₘ) values for their glucosinolate substrates in the range of 10 µM to 6 mM, with in vitro catalytic efficiencies (k_cat_/Kₘ) of 13–85 mM⁻¹ s⁻¹. researchgate.net The rate of hydrolysis is often monitored using methods such as pH-stat or spectrophotometry, with reaction conditions like temperature significantly influencing the observed kinetics. mostwiedzy.pl

| Parameter | Value/Observation | Source |

|---|---|---|

| Total Activity in Meal | 288 - 653 units/g | nih.gov |

| Specific Activity (vs. Progoitrin) | 54 units/mg (vs. 6.3 units/mg) | acs.org |

| Substrate Specificity | Up to 26 times higher activity with epiprogoitrin than other glucosinolates | nih.gov |

| Optimal pH | Activity profile is pH-dependent, with distinct optima for epiprogoitrin vs. progoitrin | acs.org |

| Optimal Temperature | Activity is temperature-dependent; assays often run at 37°C | mostwiedzy.pl |

A remarkable feature of the myrosinase from Crambe abyssinica is its exceptionally high specificity for epiprogoitrin. acs.orgacs.orgiarc.fr Studies have shown that the myrosinase activity in Crambe meal can be up to 26 times higher with epiprogoitrin compared to other glucosinolates such as progoitrin, sinigrin (B192396), and glucoraphenin. nih.gov This pronounced preference is attributed to the stereochemistry of the substrate and its interaction with the enzyme's active site. acs.org

The superior reactivity is due to a more stable enzyme-substrate complex formed with epiprogoitrin. researchgate.netacs.org This enhanced stabilization is believed to arise from an additional hydrogen bond that can form between the hydroxyl group of the epiprogoitrin side chain and a specific amino acid residue within the enzyme's hydrophobic pocket. researchgate.netacs.org This specific interaction is not possible with its epimer, progoitrin, explaining the significant difference in hydrolysis rates. acs.org

The outcome of epiprogoitrin hydrolysis by myrosinase is not fixed; it is modulated by various co-factors and the physicochemical environment of the reaction. mdpi.comnih.gov

Co-factors:

Ascorbate (Vitamin C): Ascorbic acid can act as a myrosinase activator. acs.org In aged crambe seed meal, the addition of L-ascorbate can shift the hydrolysis pathway away from producing goitrin and towards the formation of nitriles. cdnsciencepub.com

Ferrous Ions (Fe²⁺): The presence of ferrous ions is a critical determinant of the hydrolysis products. mdpi.com In the presence of Fe²⁺, myrosinase-catalyzed hydrolysis of epiprogoitrin yields (2S)-1-cyano-2-hydroxy-3-butene instead of the cyclized product, (R)-goitrin. cdnsciencepub.com Fe²⁺ is also a required cofactor for the activity of specifier proteins. plos.org

Epithiospecifier Protein (ESP): ESP is a "satellite" protein that modifies the outcome of myrosinase activity. acs.orgdpi.qld.gov.au When epiprogoitrin, a glucosinolate with a terminal double bond, is hydrolyzed in the presence of an active ESP, the reaction is directed towards the formation of epithionitriles, specifically (2S)-1-cyano-2-hydroxy-3,4-epithiobutanes. nih.govacs.orgnih.gov

Environmental Conditions:

pH: The acidity of the medium has a strong influence. At a neutral pH of 6 to 7, the hydrolysis of the related glucosinolate progoitrin typically leads to the formation of goitrin. researchgate.net However, under more acidic conditions (pH ≤ 5.5), the reaction favors the production of nitriles. researchgate.net The pH also affects the relative hydrolysis rates of epiprogoitrin and progoitrin. acs.org

Temperature: Myrosinase activity is highly dependent on temperature. semanticscholar.org The optimal temperature for activity varies depending on the plant source, with myrosinase from broccoli, for example, being less heat-stable than that from rapeseed. ulisboa.pt The thermal stability of the enzyme is a key factor in food processing, as heating can inactivate it, thereby altering the profile of breakdown products. semanticscholar.orgulisboa.pt

| Condition | Primary Product(s) | Source |

|---|---|---|

| Myrosinase only (neutral pH) | (5R)-5-vinyl-1,3-oxazolidine-2-thione (Epigoitrin) | nih.govingentaconnect.com |

| Myrosinase + Fe²⁺ | (2S)-1-cyano-2-hydroxy-3-butene (Nitrile) | cdnsciencepub.com |

| Myrosinase + ESP (+ Fe²⁺) | (2S)-1-cyano-2-hydroxy-3,4-epithiobutanes (Epithionitriles) | nih.govacs.org |

| Myrosinase (acidic pH, ≤ 5.5) | Nitriles | researchgate.net |

Enzyme-Substrate Complex Formation and Specificity (e.g., Crambe Myrosinase)

Identification and Characterization of Epiprogoitrin Hydrolysis Products

The spontaneous rearrangement of the aglycone intermediate produced from epiprogoitrin hydrolysis gives rise to several distinct compounds, with the specific products depending on the conditions outlined above.

Following myrosinase action on epiprogoitrin in the absence of specific co-factors like ESP or ferrous ions, the unstable aglycone intermediate contains a β-hydroxy group. ingentaconnect.com This structure facilitates a spontaneous intramolecular cyclization to form an oxazolidine-2-thione. researchgate.netingentaconnect.com

The specific product from the hydrolysis of epiprogoitrin ((2S)-2-hydroxybut-3-enyl glucosinolate) is epigoitrin (B1671491) , which has the (5R) stereochemistry: (5R)-5-vinyl-1,3-oxazolidine-2-thione . nih.govannualreviews.orgresearchgate.net This compound is sometimes referred to as (R)-goitrin. cdnsciencepub.comresearchgate.net

It is crucial to distinguish this from goitrin , which is the corresponding (5S)-enantiomer. Goitrin, or (S)-goitrin, is not formed from epiprogoitrin but rather from its epimer, progoitrin ((2R)-2-hydroxybut-3-enyl glucosinolate). nih.govresearchgate.netiarc.fr Therefore, epigoitrin and goitrin are stereoisomers, each arising from the hydrolysis of their respective glucosinolate precursors. nih.govgcirc.org

The primary cyclized degradation product of epiprogoitrin under standard hydrolysis conditions is (5R)-5-vinyl-1,3-oxazolidine-2-thione. nih.govresearchgate.net This compound, also known as epigoitrin, has been prepared in enantiomerically pure form through the chemo-enzymatic processing of epiprogoitrin extracted from Crambe abyssinica presscake. nih.govresearchgate.net The production of this specific thione can be optimized by using immobilized myrosinase to catalyze the hydrolysis of isolated epiprogoitrin. nih.govresearchgate.net The formation pathway involves the myrosinase-catalyzed release of the aglycone, followed by the spontaneous cyclization that yields the stable five-membered ring structure of the oxazolidine-2-thione. ingentaconnect.com

Table of Compound Names

| Common Name | Systematic Name |

|---|---|

| Epiprogoitrin | (2S)-2-hydroxybut-3-enyl glucosinolate |

| Progoitrin | (2R)-2-hydroxybut-3-enyl glucosinolate |

| Epigoitrin / (R)-Goitrin | (5R)-5-vinyl-1,3-oxazolidine-2-thione |

| Goitrin / (S)-Goitrin | (5S)-5-vinyl-2-oxazolidinethione |

| - | (2S)-1-cyano-2-hydroxy-3-butene |

| - | (2S)-1-cyano-2-hydroxy-3,4-epithiobutanes |

| Myrosinase | Thioglucoside glucohydrolase |

Generation of (2S)-1-cyano-2-hydroxy-3-butene (CHB)

The hydrolysis of epiprogoitrin can yield (2S)-1-cyano-2-hydroxy-3-butene (CHB). nih.govnih.gov This reaction is a result of myrosinase activity on the parent glucosinolate. nih.govacs.org The formation of CHB from epiprogoitrin has been a subject of study, particularly in the context of crambe seed meal, where epiprogoitrin is a principal glucosinolate. google.com The nitrile aglucone of epiprogoitrin, CHB, can be isolated from defatted crambe seed meal. google.com

Diastereoisomeric Cyanohydroxyepithiobutanes (e.g., erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes)

In addition to CHB, the enzymatic degradation of epiprogoitrin can produce diastereoisomeric cyanohydroxyepithiobutanes. Specifically, erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes have been identified as products of epiprogoitrin hydrolysis. nih.gov These compounds are formed under specific conditions, often involving the endogenous myrosinase present in defatted crambe meals. nih.gov The presence of an epithiospecifier protein (ESP) can influence the formation of such epithionitriles. dpi.qld.gov.audpi.qld.gov.au ESP activity, which is dependent on the presence of Fe2+ ions, promotes the formation of epithionitriles from terminal alkenyl glucosinolates like epiprogoitrin. dpi.qld.gov.aumdpi.com

Pathways Leading to Isothiocyanates (ITCs), Nitriles, and Thiocyanates

The breakdown of glucosinolates, including epiprogoitrin, can lead to a variety of products, including isothiocyanates (ITCs), nitriles, and thiocyanates. researchgate.nettandfonline.com The specific products formed depend on several factors, such as the presence of specifier proteins and the reaction conditions. mdpi.comtu-braunschweig.de

Isothiocyanates: In the absence of specifier proteins, the unstable aglycone formed after myrosinase hydrolysis typically rearranges to form an isothiocyanate. dpi.qld.gov.autu-braunschweig.de

Nitriles: The formation of simple nitriles, like CHB, can be favored by the presence of a nitrile-specifier protein (NSP) or under certain conditions like low pH in the presence of ferrous ions. mdpi.comresearchgate.net

Thiocyanates: The production of thiocyanates is mediated by a thiocyanate-forming protein (TFP). mdpi.comtu-braunschweig.de

The interplay between myrosinase and these specifier proteins dictates the structural diversity of the final degradation products. tu-braunschweig.de

Non-Enzymatic Degradation Pathways of Epiprogoitrin

Epiprogoitrin can also undergo degradation through non-enzymatic pathways. For instance, ferrous salts can induce the non-enzymatic degradation of epiprogoitrin, leading to the formation of (S)-1-cyano-2-hydroxy-3-butene. researchgate.net Thermal degradation is another non-enzymatic route, where heating can increase the formation of simple nitriles from glucosinolates. dpi.qld.gov.auresearchgate.net The presence of redox-active compounds, such as Fe2+ ions, can enhance this thermal degradation and boost nitrile formation. researchgate.net Additionally, glucosinolates can be degraded under acidic conditions, a process that can occur in the stomach of monogastric animals. mdpi.com

Biotransformation of Desulfo-Epiprogoitrin by Recombinant Enzymes (e.g., β-O-Glucosidase)

Desulfoglucosinolates, which are formed by the removal of the sulfate (B86663) group from glucosinolates, are not substrates for myrosinase. researchgate.net However, they can be hydrolyzed by other enzymes. Recombinant β-O-glucosidases have been shown to be capable of hydrolyzing desulfo-glucosinolates. dntb.gov.uad-nb.info For example, a recombinant β-O-glucosidase from Caldocellum saccharolyticum can transform a number of desulfo-glucosinolates into their corresponding nitriles. d-nb.info This biotransformation represents an alternative pathway for the metabolism of glucosinolate derivatives. The use of recombinant β-glucosidases from various sources, including fungi, has been explored for the biotransformation of various glycosides. frontiersin.orgfrontiersin.org

Biological Activities and Mechanistic Investigations in Model Systems

Anti-inflammatory Activities in In Vitro Systems

The anti-inflammatory effects of epiprogoitrin (B98077) and its hydrolysis products have been investigated in various in vitro models. These studies suggest that these compounds can modulate key inflammatory pathways and mediators.

Research indicates that isothiocyanates, which are derived from the hydrolysis of glucosinolates like epiprogoitrin, can influence the production of several pro-inflammatory molecules. smolecule.com Studies on related compounds have demonstrated a reduction in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.govbioline.org.br For instance, some compounds have been shown to significantly inhibit the production of these inflammatory mediators in a concentration-dependent manner. nih.govbioline.org.br

The inhibition of these mediators is a key mechanism in controlling the inflammatory response. iNOS and COX-2 are enzymes that produce nitric oxide and prostaglandins, respectively, which are potent inflammatory molecules. nih.govbioline.org.br TNF-α, IL-1β, and IL-6 are cytokines that play a central role in initiating and amplifying the inflammatory cascade. brieflands.comnih.govmdpi.com

Table 1: Modulation of Inflammatory Mediators by Related Compounds in In Vitro Systems

| Compound/Extract | Model System | Inflammatory Mediator | Effect | Reference |

|---|---|---|---|---|

| Buddlejasaponin IV | RAW 264.7 macrophages | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Inhibition of expression | nih.gov |

| Magnolia sieboldii extract | RAW264.7 macrophages | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Inhibition of production/expression | bioline.org.br |

| Ursodeoxycholic acid-cinnamic acid hybrid | RAW264.7 macrophages | TNF-α, IL-1β, IL-6, COX-2 | Reduced levels/down-regulation | brieflands.com |

| 3,5-diaryl-4,5-dihydropyrazole-thiazole derivative | BV-2 microglial cells | TNF-α, IL-6, COX-2, iNOS | Reduced levels | brieflands.com |

The anti-inflammatory actions of glucosinolate derivatives are often linked to their ability to modulate key signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. researchgate.netmdpi.com

The NF-κB pathway is a critical regulator of inflammation. semanticscholar.org In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. semanticscholar.org Inflammatory stimuli can lead to the degradation of IκB, allowing NF-κB to move to the nucleus and trigger the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2. nih.govnih.govsemanticscholar.org Some bioactive compounds have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response. nih.govresearchgate.net

Conversely, the Nrf2 pathway is a major regulator of the cellular antioxidant response. frontiersin.org Activation of Nrf2 leads to the production of antioxidant and cytoprotective enzymes. frontiersin.orgunimi.it There is significant crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation often leading to the suppression of NF-κB activity. semanticscholar.orgfrontiersin.orgunimi.it Isothiocyanates have been reported to activate the Nrf2 pathway, which may contribute to their anti-inflammatory effects by reducing oxidative stress and inhibiting NF-κB. researchgate.netmdpi.com

Modulation of Inflammatory Mediators (e.g., TNF-α, COX-2, iNOS, IL-1β, IL-6)

Antiviral Activities in In Vitro and In Ovo Model Systems

Epiprogoitrin has been evaluated for its potential antiviral activity, particularly against the influenza A virus.

Studies have investigated the anti-influenza virus activity of epiprogoitrin, isolated from Isatidis Radix, in both in vitro (Madin-Darby canine kidney cells) and in ovo (embryonated eggs) models. nih.govnih.gov The results indicated that epiprogoitrin exhibited a dose-dependent inhibitory effect against the influenza A virus (H1N1). nih.govnih.gov However, its antiviral potency was found to be lower compared to its isomer, progoitrin (B1231004), and their breakdown products, goitrin and epigoitrin (B1671491). nih.govnih.gov In in vitro experiments, epiprogoitrin was mixed with the virus before being added to the cells. nih.gov In ovo, the compound was found to neutralize the virus when pre-mixed before inoculation into the chicken embryos. nih.gov

Table 2: In Vitro and In Ovo Antiviral Activity of Epiprogoitrin against Influenza A (H1N1)

| Model System | Assay | Outcome | Reference |

|---|---|---|---|

| Madin-Darby canine kidney (MDCK) cells | Cytopathic effect (CPE) inhibition | Dose-dependent inhibition of viral replication | nih.gov |

| Embryonated chicken eggs | Neutralization of virus in allantoic fluid | Neutralized influenza virus in a dose-dependent manner | nih.gov |

Further investigations into the antiviral mechanism of epiprogoitrin have focused on its interaction with key viral proteins, hemagglutinin (HA) and neuraminidase (NA). nih.govresearchgate.net These proteins are crucial for the influenza virus life cycle. nih.gov HA is responsible for the virus binding to host cells, a process that can be observed in the laboratory through hemagglutination, the clumping of red blood cells. nih.govcreative-diagnostics.com NA is involved in the release of new virus particles from infected cells. nih.gov

Studies performing hemagglutination (HA) and neuraminidase (NA) inhibition assays suggest that the antiviral action of epiprogoitrin is due to its attachment to the viral envelope. nih.gov This interaction appears to interfere with the virus without directly inhibiting viral adsorption or budding. nih.gov

Inhibition of Viral Replication (e.g., Influenza A Virus)

Antimicrobial Activities in In Vitro Systems (Antibacterial and Antifungal)

The hydrolysis products of glucosinolates, such as isothiocyanates, are known to possess antimicrobial properties. smolecule.comnih.gov These compounds have demonstrated effectiveness against a range of bacteria and fungi in various studies. smolecule.comnih.gov The breakdown products of glucosinolates are considered to be responsible for these fungicidal and antimicrobial activities. nih.gov While specific data on the direct antimicrobial action of purified epiprogoitrin potassium salt is limited in the provided search results, the general consensus is that the bioactive compounds formed upon its hydrolysis contribute to the antimicrobial effects observed in extracts from plants containing this glucosinolate. smolecule.comnih.gov

Impact on Plant Physiology and Development in Bioassays (e.g., Root Growth, Seed Germination)

The hydrolysis products of epiprogoitrin have been shown to exert significant, yet distinct, effects on plant physiology in bioassays. A study using lettuce (Lactuca sativa) demonstrated that different myrosinase-derived products of epiprogoitrin have specific targets in early plant development. nih.gov

The main breakdown products investigated were (5R)-5-vinyl-1,3-oxazolidine-2-thione (also known as epigoitrin), (2S)-1-cyano-2-hydroxy-3-butene, and two diastereoisomers of (2S)-1-cyano-2-hydroxy-3,4-epithiobutane. nih.gov Their specific impacts are detailed below:

(5R)-5-Vinyl-1,3-oxazolidine-2-thione primarily inhibited root growth. nih.gov

(2S)-1-Cyano-2-hydroxy-3-butene mainly affected the initial phase of seed germination. nih.gov

Diastereoisomers of (2S)-1-cyano-2-hydroxy-3,4-epithiobutane were found to negatively influence both germination and root growth, and notably, they were effective at concentrations 5 to 10 times lower than the other two compounds. nih.gov

Table 2: Effects of Epiprogoitrin Degradation Products on Lactuca sativa

| Compound | Primary Effect on Lactuca sativa |

|---|---|

| (5R)-5-Vinyl-1,3-oxazolidine-2-thione | Negatively affects root growth. nih.gov |

| (2S)-1-Cyano-2-hydroxy-3-butene | Negatively affects the early phase of germination. nih.gov |

Source: Adapted from Palmieri et al., 2001. nih.gov

Interestingly, not all glucosinolates produce breakdown products with these specific inhibitory effects. In a separate study, the aliphatic glucosinolate 3-hydroxypropylglucosinolate (3OHPGSL) was found to cause stunted roots in Arabidopsis thaliana. nih.govelifesciences.org However, when epiprogoitrin was tested in the same concentration range, it did not produce a similar root-inhibiting effect, highlighting the structural specificity required for this biological activity. nih.govelifesciences.org

Anti-nutritional Effects and Impact on Animal Physiology in Model Systems (e.g., Broiler Chicks)

Epiprogoitrin is recognized as an anti-nutritional factor in animal feed, primarily when it is present in meals derived from cruciferous plants like crambe and canola. tandfonline.combioline.org.brbbrc.in Its effects have been studied in detail in broiler chicks.

A key study investigated the effects of feeding broiler chicks diets containing crambe meal with varying levels of epiprogoitrin (E-PG) and its breakdown product, 1-cyano-2-hydroxy-3-butene (CHB), as well as with active or inactive myrosinase (thioglucosidase). tandfonline.comnih.gov The presence of epiprogoitrin, particularly when myrosinase was active, led to several adverse physiological effects.

Key findings from the study on broiler chicks include:

Reduced Weight Gain : Chicks fed diets high in epiprogoitrin or given isolated epiprogoitrin showed a significant decrease in weight gain. tandfonline.comnih.gov

Decreased Food Consumption : A significant decrease in food consumption was observed in chicks that consumed the diet containing high levels of epiprogoitrin combined with active myrosinase, suggesting it impairs palatability. tandfonline.comnih.gov This is consistent with findings in rats where epiprogoitrin and progoitrin were shown to impair palatability. researchgate.net

Organ Effects : Mild liver lesions and an increase in serum aspartate aminotransferase were found in chicks fed the high-epiprogoitrin diet with active enzyme. tandfonline.comnih.gov However, other organs, including the thyroid, appeared normal in this specific study. tandfonline.comnih.gov

Table 3: Effects of Epiprogoitrin in Broiler Chick Diets

| Experimental Group | Key Observation |

|---|---|

| High Epiprogoitrin (E-PG) Diet | Decreased weight gain (P<0.05). tandfonline.comnih.gov |

| High E-PG Diet with Active Myrosinase | Decreased food consumption (P<0.05). tandfonline.comnih.gov |

| High E-PG Diet with Active Myrosinase | Mild liver lesions and increased serum aspartate aminotransferase. tandfonline.comnih.gov |

Source: Adapted from Kloss et al., 1996. tandfonline.comnih.gov

The anti-nutritional effects are largely attributed to the breakdown products. researchgate.net Nitriles can negatively impact liver and kidney function, while the cyclized product, goitrin, is known to be goitrogenic by interfering with iodine uptake by the thyroid, although this was not observed in the Kloss et al. (1996) study. tandfonline.comnih.govresearchgate.netannualreviews.org

Interaction with Gut Microbiota in Model Systems and Implications for Metabolism

The gut microbiota plays a crucial role in the metabolism of glucosinolates, including epiprogoitrin, especially when dietary plant myrosinase has been inactivated by heat during food processing. nih.govannualreviews.org Bacteria residing in the gastrointestinal tract can produce myrosinase-like enzymes that hydrolyze glucosinolates. annualreviews.orgquadram.ac.ukfrontiersin.org This bacterial-mediated transformation converts ingested epiprogoitrin into its bioactive and potentially toxic breakdown products. nih.gov

The hydrolysis of glucosinolates by gut bacteria can yield isothiocyanates (ITCs) and nitriles. nih.govquadram.ac.uk Studies using pure bacterial cultures have demonstrated that various species, such as Enterococcus casseliflavus, Lactobacillus agilis, and Escherichia coli, are capable of metabolizing different glucosinolates into these compounds. quadram.ac.uk This process is complex, and the final products can depend on factors like the bacterial species present and the local gut environment. quadram.ac.uksorbonne-nouvelle.fr

A significant metabolic pathway for epiprogoitrin in biological systems, including through the action of gut flora, is its biotransformation to (S)-goitrin, also known as epigoitrin. nih.govnih.govresearchgate.net Epiprogoitrin and its epimer, progoitrin, are the direct precursors to (S)-goitrin and (R)-goitrin, respectively. nih.govbiocrick.com Research has shown that this conversion can be highly efficient, with transformation rates of 70-80% observed under certain conditions. nih.govresearchgate.net This biotransformation is critical as it produces the goitrogenic compound responsible for some of the anti-nutritional effects associated with epiprogoitrin consumption. nih.gov

Potential Role in Agricultural Pest Management (e.g., Bioherbicides, Influence on Insect Feeding)

Epiprogoitrin and its derivatives have a dual and complex role in plant defense, which suggests potential applications in agricultural pest management.

Influence on Insect Feeding: The effect of epiprogoitrin as a feeding stimulant or deterrent is highly dependent on the insect species and the host plant context. This indicates a nuanced interaction rather than a simple deterrent effect.

Cabbage Flea Beetles (Phyllotreta spp.) : In studies with white mustard, the concentration of epiprogoitrin was positively correlated with feeding by cabbage flea beetles (correlation coefficient r = 0.56), indicating a stimulatory effect. cabidigitallibrary.org Conversely, in oilseed rape, the epiprogoitrin content was negatively correlated with feeding (r = -0.80), acting as a deterrent. cabidigitallibrary.org

Cabbage Stink Bugs (Eurydema spp.) : A similar contradictory effect was observed with cabbage stink bugs. Epiprogoitrin stimulated feeding in white mustard samples (r = 0.69) but negatively influenced feeding on oilseed rape plants (r = -0.99). scielo.br

This variability suggests that epiprogoitrin's role in pest management could be leveraged in "push-pull" or trap cropping strategies, where it might attract pests to a sacrificial crop (like white mustard) and deter them from a cash crop (like oilseed rape). scielo.br

Potential as Bioherbicides: The demonstrated phytotoxic effects of epiprogoitrin's hydrolysis products on the germination and root growth of Lactuca sativa indicate a potential for bioherbicidal applications. nih.gov The compounds (2S)-1-cyano-2-hydroxy-3-butene and the diastereoisomers of (2S)-1-cyano-2-hydroxy-3,4-epithiobutane showed potent inhibitory effects on plant development. nih.gov This suggests that formulations based on these natural compounds could be explored as bioherbicides for weed management in agriculture.

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| (2S)-1-Cyano-2-hydroxy-3,4-epithiobutane |

| (2S)-1-Cyano-2-hydroxy-3-butene |

| (5R)-5-Vinyl-1,3-oxazolidine-2-thione |

| (R)-Goitrin |

| (S)-Goitrin |

| 1-Cyano-2-hydroxy-3-butene (CHB) |

| 2-hydroxy-3-butenenitrile |

| 3-hydroxypropylglucosinolate (3OHPGSL) |

| Epigoitrin |

| Epiprogoitrin, potassium salt |

| Epiprogoitrin (E-PG) |

| Glucoiberin |

| Glucotropaeolin |

| Goitrin |

| Isothiocyanates (ITCs) |

| Nitriles |

| Progoitrin |

Analytical Methodologies and Quantitative Studies of Epiprogoitrin, Potassium Salt

Extraction and Purification Techniques from Biological Matrices

The initial step in the analysis of epiprogoitrin (B98077) from plant materials involves its extraction and purification, a process critical for removing interfering substances and concentrating the analyte. researchgate.netjove.com Glucosinolates like epiprogoitrin are anionic, hydrophilic compounds, which can make their separation and purification challenging due to their high polarity and potential instability. researchgate.net

A common and effective method involves extracting the plant material with a heated methanol-water or ethanol-water mixture. researchgate.netjove.com The high temperature serves to deactivate myrosinase, an enzyme that can otherwise hydrolyze glucosinolates into various breakdown products, thereby ensuring the integrity of the epiprogoitrin molecule. jove.comresearchgate.net For instance, a 70% ethanol (B145695) solution has been successfully used to extract epiprogoitrin and other glucosinolates from Radix isatidis. researchgate.net Similarly, pressurized liquid extraction (PLE) with a methanol-water solvent has been employed, although careful temperature control is necessary to prevent thermal degradation. researchgate.net Studies have shown that temperatures above 50°C can lead to the degradation of some glucosinolates. researchgate.net

Following extraction, the crude extract is typically subjected to a purification step. One established technique is the use of an ion-exchange column, such as acidic alumina, to bind the anionic glucosinolates and allow for the removal of other plant constituents. researchgate.netjove.com The purified glucosinolates can then be eluted from the column. jove.com This process has been shown to yield high-purity epiprogoitrin from R. isatidis. researchgate.net

Chromatographic Separation and Detection Methods

Once extracted and purified, epiprogoitrin is analyzed using various chromatographic techniques, often coupled with different detectors for identification and quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) Detection

UHPLC offers high resolution and sensitivity for the analysis of glucosinolates. researchgate.net When coupled with a Photodiode Array (PDA) or Ultraviolet (UV) detector, it provides a robust and cost-effective method for quantifying epiprogoitrin. jove.com The analysis is often performed on the desulfo-forms of glucosinolates, which are produced by treating the extract with a sulfatase enzyme. jove.com This enzymatic step is crucial for improving chromatographic separation and detection by UV/PDA. jove.com The separation is typically achieved on a reversed-phase column, and the method has been a standard for glucosinolate analysis for many years. jove.com UHPLC-PDA methods have been successfully used to profile glucosinolates, including epiprogoitrin, in various plant species. usda.govacs.org

UHPLC-Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS)

For enhanced selectivity and sensitivity, UHPLC is often coupled with mass spectrometry (MS). Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like glucosinolates. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, allowing for confident identification of epiprogoitrin. nih.govnih.gov

A UHPLC-ESI-MS/MS method has been developed and validated for the pharmacokinetic study of epiprogoitrin in rat plasma. nih.govnih.gov This method utilized a reverse-phase column and negative ion mode for detection, with quantitation achieved through multiple reaction monitoring (MRM). nih.govnih.gov The transitions monitored were m/z 388 → 97 for epiprogoitrin. nih.govnih.gov

Quadrupole Time-of-Flight (QTOF) mass spectrometry offers high-resolution mass data, further aiding in the unambiguous identification of compounds. researchgate.net A UHPLC-QTOF-MS/MS method has been instrumental in profiling the glucosinolate components of Isatidis Radix, including the identification of 16 different glucosinolates. researchgate.nettandfonline.com This technique allows for the analysis of both intact and desulfurized glucosinolates, providing comprehensive structural information. researchgate.nettandfonline.com

Supercritical Fluid Chromatography (SFC) with PDA-MS for Chiral Analysis

Supercritical fluid chromatography (SFC) is a powerful technique for the separation of chiral compounds. selvita.com Since epiprogoitrin is a chiral molecule, SFC is particularly valuable for its enantioselective analysis. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic co-solvent like methanol. chromatographyonline.com This "green" technology offers advantages such as faster analysis times, reduced solvent consumption, and high efficiency compared to traditional liquid chromatography. selvita.com

An SFC method coupled with UV and MS detection has been developed for the qualitative and quantitative analysis of the enantiomers R- and S-goitrin, which are degradation products of progoitrin (B1231004) and epiprogoitrin. This method demonstrated excellent repeatability and linearity, with a significantly shorter analysis time compared to normal-phase liquid chromatography (NPLC). The use of polysaccharide-based chiral stationary phases is common in SFC for achieving enantiomeric separation. fagg-afmps.beeuropeanpharmaceuticalreview.com

Other Chromatographic Approaches

Beyond the aforementioned techniques, other chromatographic methods have been applied to the analysis of glucosinolates and their derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV/PDA detection is a widely used and established method for the routine analysis of glucosinolates. jove.commdpi.com Similar to UHPLC, it often involves the analysis of desulfoglucosinolates for better chromatographic performance. jove.com HPLC-DAD has been used for the simultaneous separation and quantification of epiprogoitrin and its epimer, progoitrin. mdpi.com

Micellar Electrokinetic Capillary Chromatography (MEKC): While not as common as HPLC or UHPLC, capillary electrophoresis techniques like MEKC have been mentioned as potential methods for glucosinolate analysis. researcher.life

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products: The volatile breakdown products of glucosinolates, such as isothiocyanates and nitriles, can be analyzed by GC-MS. researcher.life This provides an indirect way to assess the presence of glucosinolates like epiprogoitrin. However, it's important to note that this method can be limited by the thermal degradation of the isothiocyanates, which may lead to incorrect identification of the parent glucosinolate. researcher.life

Method Validation Parameters for Epiprogoitrin Quantification

To ensure the reliability and accuracy of quantitative data, analytical methods for epiprogoitrin must be thoroughly validated. The key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, stability, and matrix effect.

A validated UHPLC-MS/MS method for epiprogoitrin in rat plasma demonstrated good performance across these parameters. nih.govnih.gov

| Parameter | Finding | Source |

| Linearity | The method showed good linearity over a concentration range of 2–5000 ng/mL, with a correlation coefficient (r) greater than 0.996. The regression equation for epiprogoitrin was y = 0.0066x + 0.0041 (r > 0.999). | nih.gov |

| Sensitivity | The lower limit of quantification (LLOQ) was determined to be 2 ng/mL, with a signal-to-noise ratio greater than 10. The lower limit of detection (LOD) was estimated to be 1 ng/mL (S/N > 3). | nih.gov |

| Accuracy | The interday and intraday accuracy (expressed as relative error, RE) was within ±15%. At the LLOQ, the accuracy was 12.7%. | nih.govnih.gov |

| Precision | The interday and intraday precision (expressed as relative standard deviation, RSD) was within ±15%. At the LLOQ, the precision was 10.5%. | nih.govnih.gov |

| Recovery | The mean extraction recovery of epiprogoitrin from rat plasma at three different concentrations was greater than 91.30%. | nih.gov |

| Stability | Epiprogoitrin was found to be stable in rat plasma under various storage conditions, including short-term at room temperature (24 h), long-term at -20°C (2 weeks), and after three freeze-thaw cycles. The relative errors for stability tests were less than 12.88%. | nih.gov |

| Matrix Effect | The matrix effect values ranged from 91.18% to 107.27%, indicating that endogenous substances in the plasma did not significantly interfere with the analysis. | nih.gov |

Similarly, an HPLC-DAD method for glucosinolates, including epiprogoitrin, in Radix Isatidis also underwent validation. mdpi.com

| Parameter | Finding | Source |

| Linearity | The calibration curve for epiprogoitrin showed good linearity (R² > 0.9991) over a concentration range of 0.0365–3.080 mg/mL. | mdpi.com |

| Sensitivity | The limit of detection (LOD) and limit of quantification (LOQ) were reported to be lower than 0.802 µg/mL and 2.305 µg/mL, respectively. | mdpi.com |

| Precision | The method demonstrated good precision through replicate injections. | mdpi.com |

| Recovery | The recovery rate of extraction was determined by spiking samples with known amounts of the reference compound. | mdpi.com |

These comprehensive validation studies ensure that the analytical methods employed for epiprogoitrin quantification are robust, reliable, and fit for purpose, providing a solid foundation for research into this important chemical compound.

Chemical Fingerprinting and Chemometric Analysis for Quality Control and Profiling

Chemical fingerprinting, often utilizing chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), provides a comprehensive profile of the chemical constituents in a sample. nih.govmdpi.com For epiprogoitrin-containing plants, such as those from the Brassicaceae family, this involves generating a chromatogram that displays the unique pattern of glucosinolates and other metabolites. researchgate.netusda.gov This fingerprint serves as a characteristic signature for a specific plant sample.

To interpret the complex data generated from fingerprinting, chemometric methods are employed. These statistical tools can identify patterns and relationships within large datasets. nih.govresearchgate.net

Principal Component Analysis (PCA) : PCA is a powerful chemometric tool used to reduce the dimensionality of complex datasets while retaining the most significant variance. tandfonline.commdpi.com In the context of glucosinolate analysis, PCA can distinguish between different species, cultivars, or even samples grown under different conditions based on their unique glucosinolate profiles, including the presence and concentration of epiprogoitrin. usda.govmdpi.comnih.gov For instance, PCA can effectively group various Brassica vegetables based on the quantitative data of their glucosinolate content, highlighting the compounds most responsible for the differentiation. nih.govacs.org Studies have successfully used PCA to visualize the relationships between dozens of vegetable samples, clustering them according to their morphological taxonomy based on the profiles of over 20 glucosinolates. nih.govacs.org

Hierarchical Clustering Analysis (HCA) : HCA is another multivariate technique that groups samples based on their similarities. It creates a dendrogram, or a tree-like diagram, which visually represents the relationships between samples. researchgate.netnih.gov In the quality control of plants containing epiprogoitrin, HCA can classify samples into distinct groups based on the similarities of their chemical fingerprints. nih.gov This is particularly useful for identifying adulterants or distinguishing between different plant parts (e.g., crude herbs vs. prepared slices), ensuring product authenticity and consistency. nih.gov For example, HCA has been applied to data from colorimetric sensor arrays, which respond differently to various glucosinolates, to correctly distinguish between them. nih.govbiocrick.com

Similarity Analysis : This method quantitatively compares the entire chromatographic fingerprint of a sample to a reference or standard fingerprint, generating a similarity score. It is a direct approach to assess the consistency and quality of different batches of plant material.

A study on Isatis indigotica (Radix Isatidis) utilized UPLC-PDA to generate chemical fingerprints and quantify eight components, including epiprogoitrin and progoitrin. nih.gov The subsequent use of HCA and PCA successfully classified the samples, distinguishing the authentic crude drug from its adulterants and processed forms. nih.gov

Table 1: Application of Chemometric Methods in Glucosinolate Analysis This table provides examples of how different chemometric techniques are applied to glucosinolate data.

| Chemometric Method | Application | Purpose | Typical Outcome | Reference |

|---|---|---|---|---|

| Principal Component Analysis (PCA) | Analysis of glucosinolate profiles in Brassica vegetables. | To identify patterns and discriminate between different vegetable groups. | Score plots showing distinct clustering of vegetable samples based on their glucosinolate composition. | mdpi.com, nih.gov, acs.org |

| Hierarchical Clustering Analysis (HCA) | Classification of Radix Isatidis samples. | To group samples based on the similarity of their chemical fingerprints. | Dendrogram illustrating the classification of crude herbs, processed slices, and adulterants. | nih.gov |

| Similarity Analysis | Quality assessment of Radix Isatidis batches. | To compare fingerprints against a standardized profile for consistency. | Correlation coefficients indicating the degree of similarity to a reference chromatogram. | nih.gov |

Stereoselective Analysis of Epiprogoitrin and Progoitrin Epimers

Epiprogoitrin ((S)-2-hydroxy-3-butenyl glucosinolate) and progoitrin ((R)-2-hydroxy-3-butenyl glucosinolate) are epimers, meaning they differ only in the three-dimensional arrangement at a single chiral center (C2 of the butenyl side chain). cdnsciencepub.comnih.gov This subtle structural difference makes their separation a significant analytical challenge, as they often co-elute under standard reversed-phase HPLC conditions. nih.gov However, distinguishing between these two epimers is crucial as they may exhibit different biological activities.

Specialized analytical methods have been developed to achieve their separation and individual quantification:

High-Performance Liquid Chromatography with Circular Dichroism Detection (HPLC-CD) : This is a powerful technique for analyzing chiral molecules. A study successfully developed an HPLC-UV-CD method to separate and quantify epiprogoitrin and progoitrin in Radix Isatidis. nih.govnih.gov While UV detection can quantify the combined peak, the CD detector, which measures the differential absorption of left- and right-circularly polarized light, can distinguish between the two epimers. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : A highly sensitive and specific UHPLC-MS/MS method has been established for the simultaneous determination of epiprogoitrin and progoitrin in biological matrices like rat plasma. biocrick.comnih.govnih.gov This method uses a reversed-phase column (e.g., ACQUITY UPLC HSS T3) and quantifies the epimers using multiple reaction monitoring (MRM) mode. biocrick.comnih.govnih.gov The MRM transitions are specific to the parent and fragment ions of the analytes, providing excellent selectivity and allowing for their quantification even in complex mixtures. biocrick.comnih.govnih.gov This method demonstrated good linearity over a concentration range of 2–5000 ng/mL, with a lower limit of quantification of 2 ng/mL for both epimers. biocrick.comnih.govnih.gov

Table 2: Chromatographic Conditions for Stereoselective Analysis of Epiprogoitrin and Progoitrin This table summarizes the key parameters of a validated UHPLC-MS/MS method for the separation and quantification of epiprogoitrin and progoitrin epimers. biocrick.comnih.govnih.gov

| Parameter | Condition |

|---|---|

| Technique | UHPLC-MS/MS |

| Column | ACQUITY UPLC™ HSS T3 (Reversed-Phase) |

| Mobile Phase | Acetonitrile and Water (containing 0.1% formic acid) |

| Flow Rate | 0.3 mL/min |

| Detection | Electrospray Ionization (ESI) in Negative Ion Mode |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Epimers) | m/z 388 → 97 |

| MRM Transition (Internal Std.) | m/z 358 → 97 (Sinigrin) |

| Linearity Range | 2–5000 ng/mL |

| Lower Limit of Quantification | 2 ng/mL |

The development of these stereoselective methods is a testament to the advancements in analytical chemistry, enabling a deeper and more accurate understanding of the specific roles and behaviors of individual glucosinolate epimers like epiprogoitrin. nih.gov

Structure Activity Relationship Sar Studies of Epiprogoitrin and Its Derivatives

Correlation Between Chemical Structure and Observed Biological Activities

Epiprogoitrin (B98077) and its epimer, progoitrin (B1231004), are precursors to various derivatives, such as goitrin and epigoitrin (B1671491), which have been reported to possess antiviral, anti-inflammatory, and anticancer properties. nih.gov The conversion of these glucosinolates into their active forms is often mediated by the enzyme myrosinase, which hydrolyzes the thioglucoside bond. nih.gov The nature of the resulting product depends on the reaction conditions.

A study involving the myrosinase-mediated hydrolysis of epiprogoitrin yielded four distinct derivatives, each demonstrating unique biological activities in a bioassay using Lactuca sativa (lettuce). nih.gov The specific structural features of these derivatives directly correlated with their observed phytotoxic effects on germination and root growth.

The four derivatives prepared were:

(5R)-5-Vinyl-1,3-oxazolidine-2-thione: Formed via spontaneous cyclization of the initial isothiocyanate.

(2S)-1-cyano-2-hydroxy-3-butene: A nitrile derivative.

erythro-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes: Two diastereoisomeric epithionitriles. nih.gov

The biological activities of these compounds showed a clear structure-activity relationship. The epithiobutane diastereoisomers were the most potent, negatively affecting both germination and root development at concentrations 5 to 10 times lower than the other two derivatives. nih.gov In contrast, (5R)-5-vinyl-1,3-oxazolidine-2-thione primarily inhibited root growth, while (2S)-1-cyano-2-hydroxy-3-butene mainly affected the initial stages of germination. nih.gov This demonstrates that the presence and stereochemistry of the epithio group significantly enhance phytotoxicity compared to the oxazolidine-thione or the simple nitrile structure.

Table 1: Biological Activity of Epiprogoitrin Derivatives on Lactuca sativa

| Compound | Primary Biological Effect | Relative Potency |

|---|---|---|